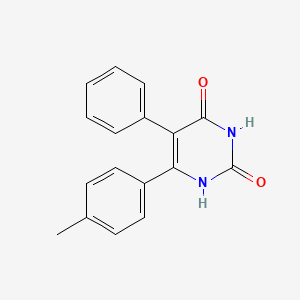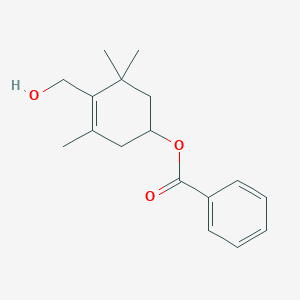
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate is an organic compound with a complex structure that combines a cyclohexene ring with a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate typically involves the esterification of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-ol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate.
Reduction: 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzyl alcohol.
Substitution: this compound derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are currently under investigation, with a focus on understanding the molecular basis of its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hydroxymethyl)benzoate: A simpler ester with similar functional groups but lacking the cyclohexene ring.
3,5,5-Trimethylcyclohex-3-en-1-yl acetate: An ester with a similar cyclohexene structure but different ester group.
4-(Methoxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate: A derivative with a methoxy group instead of a hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate is unique due to its combination of a cyclohexene ring with a benzoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies.
Eigenschaften
CAS-Nummer |
185391-07-5 |
|---|---|
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl] benzoate |
InChI |
InChI=1S/C17H22O3/c1-12-9-14(10-17(2,3)15(12)11-18)20-16(19)13-7-5-4-6-8-13/h4-8,14,18H,9-11H2,1-3H3 |
InChI-Schlüssel |
IMPBBKHCMNUYFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CC(C1)OC(=O)C2=CC=CC=C2)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12582293.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)
![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)
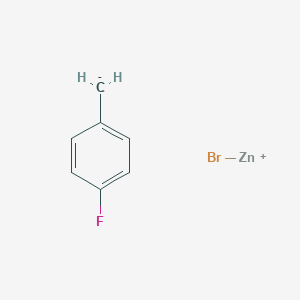
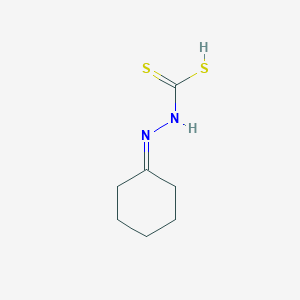
![N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582310.png)
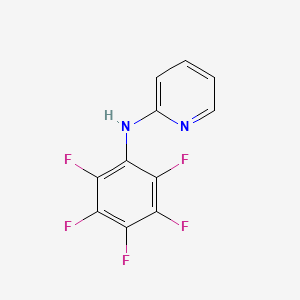
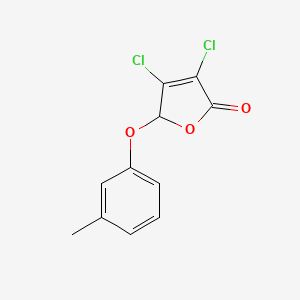
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one](/img/structure/B12582323.png)
![3-Buten-2-one, 3-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B12582334.png)
